molecular formula C18H18N4S B2866715 4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1207028-25-8

4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B2866715
CAS No.: 1207028-25-8
M. Wt: 322.43
InChI Key: YTBZDLVJYVEGPZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyridazine family, characterized by a fused bicyclic structure combining pyrazole and pyridazine rings. Key substituents include:

  • 1-(p-Tolyl group): A para-methyl-substituted phenyl ring at position 1, enhancing hydrophobic interactions and steric bulk.
  • 4-Isopropyl group: A branched alkyl substituent at position 4, influencing electronic and steric properties.

Properties

IUPAC Name

1-(4-methylphenyl)-4-propan-2-yl-7-prop-2-ynylsulfanylpyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-5-10-23-18-17-15(16(12(2)3)20-21-18)11-19-22(17)14-8-6-13(4)7-9-14/h1,6-9,11-12H,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBZDLVJYVEGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC#C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure Analogues

a) Pyrazolo[3,4-d]pyridazine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties Reference
Target Compound 1-(p-Tolyl), 4-isopropyl, 7-(propynylthio) C19H19N4S 335.45* High hydrophobicity, reactive thioether N/A
4-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol 1-Phenyl, 4-isopropyl, 7-thiol C14H14N4S 270.35 Thiol group (acidic), lower steric bulk
4-Isopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one 1-(2-Methylphenyl), 4-isopropyl, 7-ketone C15H16N4O 268.31 pKa = 11.57, ketone enhances polarity

Notes:

  • The target compound’s propargylthioether at position 7 contrasts with thiol () and ketone () groups in analogues. The thiol (pKa ~8–10) is more acidic than the thioether, while the ketone introduces hydrogen-bonding capacity .
  • The p-tolyl group (target) vs.
b) Pyrazolopyrimidine and Triazolopyrimidine Analogues

Compounds like those in (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines) differ in core structure but share substituent motifs (e.g., p-tolyl groups). These analogues exhibit isomerization under varying conditions, highlighting the sensitivity of heterocyclic systems to reaction environments. The target compound’s rigid pyridazine core may confer greater stability compared to isomerizable triazolopyrimidines .

Functional Group Comparisons

a) Thioether vs. Thiol and Ketone
  • Reactivity : The propargylthioether in the target compound offers alkyne functionality for click chemistry, unlike the thiol (prone to oxidation) or ketone (inert under physiological conditions).
  • Solubility : The thioether and isopropyl groups reduce water solubility compared to the ketone-containing analogue (), which has a polar carbonyl group .
b) Aromatic Substituents
  • p-Tolyl vs.

Physicochemical Properties

Property Target Compound (Predicted) 7-Thiol Analogue 7-Ketone Analogue
LogP ~3.5 (highly hydrophobic) ~2.8 ~2.0
pKa N/A ~8–10 (thiol) 11.57 (amine/ketone)
Density (g/cm³) ~1.3 N/A 1.28

Insights :

  • The target compound’s higher LogP suggests superior membrane permeability but poorer aqueous solubility.
  • The density of the ketone analogue (1.28 g/cm³) aligns with typical aromatic heterocycles, while the target’s propargylthioether may slightly increase density .

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